3-Acetylquinoline
Overview
Description
3-Acetylquinoline is an organic compound that belongs to the quinoline family. Quinoline is a heterocyclic aromatic organic compound with the molecular formula C9H7N. The structure of this compound consists of a quinoline ring attached to an ethanone group at the 3-position. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Target of Action
1-(Quinolin-3-yl)ethanone is a derivative of quinoline, a heterocyclic compound that has been widely used in medicinal chemistry . The primary targets of quinoline derivatives are often associated with their biological and pharmaceutical activities . .
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to various changes at the molecular level . The specific interactions and changes caused by 1-(Quinolin-3-yl)ethanone would depend on its specific targets.
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways due to their wide range of biological and pharmaceutical activities . The specific pathways affected by 1-(Quinolin-3-yl)ethanone would depend on its specific targets and mode of action.
Preparation Methods
The synthesis of 3-Acetylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. In this method, an aromatic amine and a carbonyl compound undergo a condensation reaction in the presence of an acid catalyst to form the quinoline ring system. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or acetic acid.
Another method involves the Pfitzinger reaction, where isatin and an aromatic aldehyde react in the presence of a base to form the quinoline derivative. This method is advantageous due to its mild reaction conditions and high yield of the desired product.
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3-Acetylquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline-3-carboxylic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of 1-(Quinolin-3-yl)ethanol.
Substitution: The ethanone group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-Acetylquinoline has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays due to its fluorescent properties.
Medicine: Quinoline derivatives, including this compound, exhibit significant pharmacological activities, such as antimalarial, antimicrobial, and anticancer properties. They are used in the development of drugs targeting various diseases.
Industry: The compound is utilized in the production of materials with specific properties, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
3-Acetylquinoline can be compared with other similar compounds, such as quinoline, 2-quinolinone, and 4-quinolinone. These compounds share the quinoline ring system but differ in the position and nature of substituents:
Quinoline: The parent compound with no additional substituents.
2-Quinolinone: Contains a carbonyl group at the 2-position.
4-Quinolinone: Contains a carbonyl group at the 4-position.
The uniqueness of this compound lies in the presence of the ethanone group at the 3-position, which imparts distinct chemical and biological properties. This structural variation influences the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-quinolin-3-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8(13)10-6-9-4-2-3-5-11(9)12-7-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZYRGLKJCRGST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416028 | |
Record name | 1-(quinolin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33021-53-3 | |
Record name | 1-(quinolin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(quinolin-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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